2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione
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Overview
Description
2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetrahydropyridazines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-substituted 2-chloroacetamides with N-substituted pyridazinones. The cyclization is often facilitated by the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and design due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another heterocyclic compound with distinct biological activities.
Properties
CAS No. |
62047-74-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-7-14-12(16)10-4-2-3-5-11(10)13(17)15(14)8-9/h2-5,9H,6-8H2,1H3 |
InChI Key |
DTLATJSATILKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=O)C3=CC=CC=C3C(=O)N2C1 |
Origin of Product |
United States |
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